molecular formula C9H8BrN3 B2591913 1-(4-Bromophenyl)-1H-pyrazol-5-amine CAS No. 72194-27-5

1-(4-Bromophenyl)-1H-pyrazol-5-amine

Cat. No.: B2591913
CAS No.: 72194-27-5
M. Wt: 238.088
InChI Key: NDYDXWBWGGKTCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of the compound .


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.

Scientific Research Applications

Synthesis and Structural Characterization

  • Molecular Structure and Spectral Analysis : A study by Tamer et al. (2016) focused on the synthesis of a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. They performed structural characterization using X-ray diffraction and spectroscopic characterization with FT-IR, UV–Vis, and NMR spectroscopies. Their findings indicate the stability of the molecular structure and potential for nonlinear optical properties due to intramolecular charge transfer.

Synthesis of Derivatives

  • Heterocyclic Ketene Aminal Libraries : Yu et al. (2013) Yu et al. (2013) developed an efficient one-pot synthesis method for novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is notable for its efficiency and environmental friendliness, suggesting its potential in drug discovery and large-scale synthesis.

Molecular Structure Investigations

  • s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties : Shawish et al. (2021) Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including a derivative similar to 1-(4-Bromophenyl)-1H-pyrazol-5-amine. Their research includes molecular structure analysis using X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into the intermolecular interactions and electronic properties of these compounds.

Potential in Antiproliferative Agents

  • Novel Pyrazole Derivatives as Antiproliferative Agents : Ananda et al. (2017) Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, demonstrating potential antiproliferative effects against cancer cells. Their research suggests that derivatives of this compound may be promising for the development of small molecule inhibitors for cancer treatment.

Vibrational and Electronic Absorption Spectral Studies

  • Vibrational and Electronic Absorption Analysis : Prasad et al. (2012) Prasad et al. (2012) conducted FT-IR and FT-Raman spectral analysis of a compound closely related to this compound. Their study provides valuable information on the vibrational frequencies and electronic properties, including the potential for charge transfer within the molecule.

Synthesis of Schiff Bases and Spectroscopic Investigations

  • Azo Schiff Bases Synthesis and Investigations : Özkınalı et al. (2018) Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups. Their research included spectral analyses and theoretical calculations, providing insight into the structural, vibrational, and electronic aspects of these compounds.

Antibacterial Activity and Docking Studies

  • Antibacterial Activity Against Clinically Isolated Bacteria : Ahmad et al. (2021) Ahmad et al. (2021) explored the antibacterial effects of pyrazole amide derivatives against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. Their work highlights the potential of these compounds, including derivatives of this compound, as antibacterial agents.

Mechanism of Action

The mechanism of action of “1-(4-Bromophenyl)-1H-pyrazol-5-amine” would depend on its intended use. For instance, if it’s used as a pharmaceutical drug, it might interact with specific receptors or enzymes in the body .

Properties

IUPAC Name

2-(4-bromophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYDXWBWGGKTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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